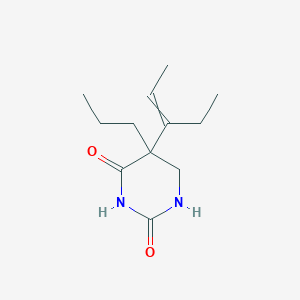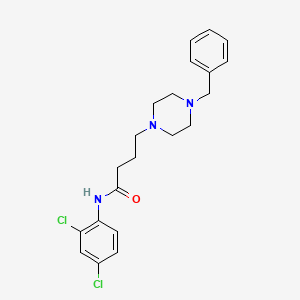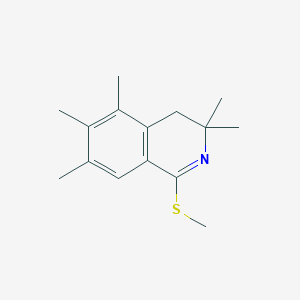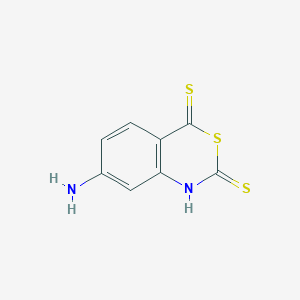![molecular formula C13H12N2O2 B14196063 4-[2-(1-Methyl-1H-imidazol-2-yl)ethenyl]benzoic acid CAS No. 860344-12-3](/img/structure/B14196063.png)
4-[2-(1-Methyl-1H-imidazol-2-yl)ethenyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(1-Methyl-1H-imidazol-2-yl)ethenyl]benzoic acid is a compound that features a benzoic acid moiety linked to an imidazole ring via an ethenyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1-Methyl-1H-imidazol-2-yl)ethenyl]benzoic acid typically involves the condensation of 1-methylimidazole with 4-chloromethylbenzoic acid. The reaction proceeds through a series of steps including nucleophilic substitution and subsequent deprotection to yield the target compound . The reaction conditions often involve the use of organic solvents such as methanol or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(1-Methyl-1H-imidazol-2-yl)ethenyl]benzoic acid can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups.
Wissenschaftliche Forschungsanwendungen
4-[2-(1-Methyl-1H-imidazol-2-yl)ethenyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Wirkmechanismus
The mechanism of action of 4-[2-(1-Methyl-1H-imidazol-2-yl)ethenyl]benzoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and other biochemical processes. The benzoic acid moiety can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(1H-Imidazol-1-yl)methyl)benzoic acid
- 2-(1H-Imidazol-1-ylmethyl)benzoic acid
- 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic acid
Uniqueness
4-[2-(1-Methyl-1H-imidazol-2-yl)ethenyl]benzoic acid is unique due to its specific structural arrangement, which combines the properties of both the imidazole ring and the benzoic acid moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
860344-12-3 |
|---|---|
Molekularformel |
C13H12N2O2 |
Molekulargewicht |
228.25 g/mol |
IUPAC-Name |
4-[2-(1-methylimidazol-2-yl)ethenyl]benzoic acid |
InChI |
InChI=1S/C13H12N2O2/c1-15-9-8-14-12(15)7-4-10-2-5-11(6-3-10)13(16)17/h2-9H,1H3,(H,16,17) |
InChI-Schlüssel |
DYBYSFFMHPTRMK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CN=C1C=CC2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[3-(5-Butyltellurophen-2-yl)prop-2-yn-1-yl]morpholine](/img/structure/B14196000.png)
![5,6,8-Trimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14196009.png)
![9-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14196010.png)




![2-Amino-5-{[(5-chloropyridin-2-yl)amino]methyl}phenol](/img/structure/B14196025.png)
![2-{[Dimethyl(phenyl)silyl]tellanyl}-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane](/img/structure/B14196031.png)

![5-[(4-Methylphenyl)methanesulfinyl]-1,2,4-thiadiazole](/img/structure/B14196046.png)
